molecular formula C21H20O9 B119952 Pulmatin CAS No. 13241-28-6

Pulmatin

Cat. No. B119952
CAS RN: 13241-28-6
M. Wt: 416.4 g/mol
InChI Key: WMMOMSNMMDMSRB-JNHRPPPUSA-N
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Description

Pulmatin is an anthraquinone glycoside . It has been detected in garden rhubarbs (Rheum rhabarbarum) and green vegetables . It has diverse biological activities .


Molecular Structure Analysis

Pulmatin has a molecular formula of C21H20O9 . Its average mass is 416.378 Da and its monoisotopic mass is 416.110718 Da .


Physical And Chemical Properties Analysis

Pulmatin has a density of 1.6±0.1 g/cm3 . Its boiling point is 763.2±60.0 °C at 760 mmHg . The vapour pressure is 0.0±2.7 mmHg at 25°C . The enthalpy of vaporization is 116.6±3.0 kJ/mol . The flash point is 272.8±26.4 °C . The index of refraction is 1.702 . The molar refractivity is 101.1±0.3 cm3 . It has 9 H bond acceptors, 5 H bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Hepatoprotective Applications

Chrysophanol 8-O-glucoside: has demonstrated significant hepatoprotective properties. Studies have shown its efficacy in inhibiting hepatic stellate cell activation, a critical process in the development of hepatic fibrosis. By regulating the STAT3 signaling pathway, it offers potential therapeutic benefits for liver diseases characterized by fibrosis .

Anti-Inflammatory and Immunomodulatory Effects

Research indicates that Pulmatin can protect against acute liver injury by modulating the inflammatory response in liver-resident macrophages. It inhibits autophagy in hepatic stellate cells, which plays a role in the pathogenesis of liver diseases, suggesting its potential as a drug for treating acute liver failure .

Anticoagulant and Hemostatic Properties

Chrysophanol 8-O-glucoside has been found to inhibit platelet aggregation, an essential factor in blood clotting. This property could be harnessed in developing treatments for conditions where preventing clot formation is necessary, such as in certain cardiovascular diseases .

Antiproliferative Activity

The compound has shown antiproliferative activity against various cancer cell lines, including breast cancer and gastric cancer cells. This suggests its potential application in cancer research, particularly in exploring new therapeutic avenues .

Enzyme Inhibition

Pulmatin exhibits moderate elastase inhibitory activity. Elastase is an enzyme involved in the breakdown of elastin, an important component of connective tissue. Inhibiting elastase can be beneficial in treating conditions like emphysema and chronic obstructive pulmonary disease (COPD) .

Metabolic Disease Management

Pulmatin has been found to inhibit protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, enzymes involved in insulin signaling and glucose metabolism. By modulating these enzymes, Pulmatin could be used in managing metabolic diseases such as diabetes .

Antioxidant Properties

The antioxidative potential of Chrysophanol 8-O-glucoside contributes to its protective effects against oxidative stress-related diseases. It can attenuate reactive oxygen species (ROS) production, which is implicated in various chronic diseases .

Dermatological Applications

Given its moderate elastase inhibition activity, Pulmatin could be explored for its applications in skincare, particularly in anti-aging products. Elastase inhibitors help maintain skin elasticity and may reduce the formation of wrinkles .

properties

IUPAC Name

1-hydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O9/c1-8-5-10-14(11(23)6-8)18(26)15-9(16(10)24)3-2-4-12(15)29-21-20(28)19(27)17(25)13(7-22)30-21/h2-6,13,17,19-23,25,27-28H,7H2,1H3/t13-,17-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMOMSNMMDMSRB-JNHRPPPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60157529
Record name Pulmatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pulmatin

CAS RN

13241-28-6
Record name Chrysophanol 8-O-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13241-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pulmatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013241286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pulmatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PULMATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D9G301STW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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